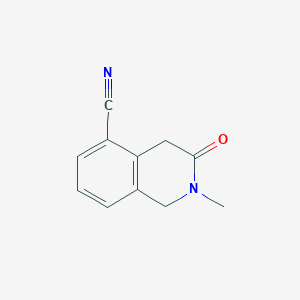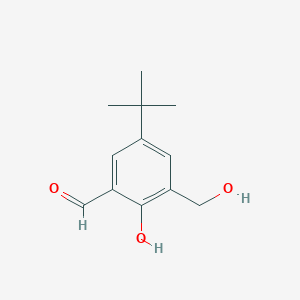
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester is an organic compound with the molecular formula C₉H₉ClN₂O₄ It is a derivative of pyridinecarboxylic acid, featuring a chloro, methyl, and nitro substituent on the pyridine ring, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester typically involves the esterification of 4-pyridinecarboxylic acid derivatives. One common method includes the reaction of 2-chloro-6-methyl-3-nitro-4-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like ethanol or methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-amino-6-methyl-3-nitro-4-pyridinecarboxylic acid.
Substitution: 2-substituted-6-methyl-3-nitro-4-pyridinecarboxylic acid derivatives.
Hydrolysis: 2-chloro-6-methyl-3-nitro-4-pyridinecarboxylic acid.
科学的研究の応用
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl substituents may influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-pyridinecarboxylic acid
- 6-Methyl-3-nitro-4-pyridinecarboxylic acid
- Ethyl 4-pyridinecarboxylate
Uniqueness
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups on the pyridine ring can significantly influence its reactivity and interactions with other molecules.
特性
CAS番号 |
70026-90-3 |
|---|---|
分子式 |
C9H9ClN2O4 |
分子量 |
244.63 g/mol |
IUPAC名 |
ethyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H9ClN2O4/c1-3-16-9(13)6-4-5(2)11-8(10)7(6)12(14)15/h4H,3H2,1-2H3 |
InChIキー |
CWQHCQZATRDKSO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)



![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)


![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)

![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)


